BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Medicinal chemistry Drug design Permeability

3,4-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a benzoxazepine derivative characterized by a 3,4-difluorobenzamide moiety attached to a 4-methyl-tetrahydrobenzoxazepinone core. The compound has a molecular weight of 332.30 g/mol, a calculated partition coefficient (XLogP3-AA) of 2.2, one hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area of 58.6 Ų, and only two rotatable bonds.

Molecular Formula C17H14F2N2O3
Molecular Weight 332.307
CAS No. 921995-72-4
Cat. No. B2426028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS921995-72-4
Molecular FormulaC17H14F2N2O3
Molecular Weight332.307
Structural Identifiers
SMILESCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H14F2N2O3/c1-21-6-7-24-15-5-3-11(9-12(15)17(21)23)20-16(22)10-2-4-13(18)14(19)8-10/h2-5,8-9H,6-7H2,1H3,(H,20,22)
InChIKeyYXFDYHIXQYEJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 921995-72-4): Procurement-Focused Compound Baseline


3,4-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a benzoxazepine derivative characterized by a 3,4-difluorobenzamide moiety attached to a 4-methyl-tetrahydrobenzoxazepinone core [1]. The compound has a molecular weight of 332.30 g/mol, a calculated partition coefficient (XLogP3-AA) of 2.2, one hydrogen bond donor, five hydrogen bond acceptors, a topological polar surface area of 58.6 Ų, and only two rotatable bonds [1]. These physicochemical descriptors place it within favorable oral drug-like space and suggest a balance between lipophilicity and polarity that may be suitable for cell-permeable probe development.

Why Generic Substitution Fails for CAS 921995-72-4 in Benzoxazepine-Based Screening Campaigns


Benzoxazepine derivatives are not interchangeable due to subtle structural variations that profoundly affect target engagement, selectivity, and pharmacokinetics [1]. The 4-methyl group on the oxazepine ring eliminates a hydrogen-bond donor, altering solvation and protein interaction fingerprints compared with the des-methyl analog. Simultaneously, the 3,4-difluoro substitution pattern on the benzamide ring modulates electron distribution, metabolic stability, and binding affinity relative to chloro, methyl, or unsubstituted congeners. These discrete modifications cannot be replicated by simply combining a generic benzoxazepine core with an arbitrary benzamide, making direct procurement of the specific CAS 921995-72-4 essential for reproducible results in mechanism-of-action studies.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (921995-72-4) vs. Closest Analogs


N-Methylation Eliminates One Hydrogen Bond Donor Relative to the Des-Methyl Analog

The 4-methyl substituent on the oxazepine ring converts a secondary amine (NH) into a tertiary amine (NCH3), reducing the hydrogen bond donor (HBD) count from 2 to 1 compared with the des-methyl analog 3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide [1]. This modification is known to improve passive membrane permeability and reduce P-glycoprotein recognition in analogous series [2].

Medicinal chemistry Drug design Permeability

Lipophilicity (XLogP3-AA = 2.2) Outperforms More Polar and More Lipophilic Benzoxazepine Analogs

The target compound exhibits a computed XLogP3-AA of 2.2 [1], placing it within the optimal range (1–3) for balanced solubility and permeability [2]. In contrast, the des-methyl analog (predicted XLogP ~1.7) is more polar, which may limit membrane transit, while the 4-methylbenzamide analog (CAS 922054-53-3, XLogP ~2.5) is more lipophilic, potentially increasing metabolic liability and reducing aqueous solubility [3].

ADME Lipophilicity Drug-likeness

Conformational Rigidity (2 Rotatable Bonds) Favors Selective Target Engagement Over More Flexible Analogs

With only two rotatable bonds [1], CAS 921995-72-4 is significantly more rigid than many benzoxazepine screening compounds that carry flexible sulfonamide or alkoxy side chains (e.g., ethanesulfonamide analog with 4 rotatable bonds). Low rotatable bond count is associated with reduced entropic penalty upon binding and improved selectivity profiles [2].

Conformational analysis Selectivity Binding entropy

Structural Homology to Validated RORγ Inverse Agonists Suggests Class-Level Utility in Th17-Driven Autoimmune Models

The benzoxazepine scaffold of CAS 921995-72-4 is directly analogous to that of 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, a co-crystallized RORγ inverse agonist (PDB 5APJ) that suppressed IL-17 release with nanomolar potency [1]. Although the sulfonamide-to-amide replacement alters binding mode, the conserved 7-aminobenzoxazepine core places this compound within a chemotype known to engage the RORγ ligand-binding domain [1].

RORγ Th17 Autoimmune disease Benzoxazepine

Recommended Application Scenarios for 3,4-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (921995-72-4)


Hit Validation in RORγ Inverse Agonist Screening Cascades

Use CAS 921995-72-4 as a structurally distinct amide-based hit in secondary assays (e.g., TR-FRET coactivator recruitment, IL-17 ELISA in TH17 cells) to confirm target engagement independent of the sulfonamide pharmacophore that dominates known RORγ inverse agonist libraries [1]. Its favorable HBD count and lipophilicity profile support cell-based follow-up without immediate solubility concerns.

Conformational Probe for Nuclear Receptor Ligand-Binding Domain Studies

The compound's low rotatable bond count (2) and rigid benzoxazepine core make it a suitable candidate for co-crystallization trials or NMR-based binding mode elucidation with RORγ or related nuclear receptors, where conformational pre-organization may facilitate high-resolution structural determination [1].

Chemical Tool for Structure-Activity Relationship (SAR) Expansion Around 7-Aminobenzoxazepines

Procure this compound as a reference point for SAR studies exploring the impact of N4-methylation and 3,4-difluorobenzamide substitution on potency, selectivity, and metabolic stability. Its well-defined physicochemical profile (XLogP 2.2, TPSA 58.6 Ų) provides a baseline for optimizing pharmacokinetic properties within the series [2].

Negative Control or Inactive Analog for Sulfonamide-Based RORγ Probes

Given the absence of the critical sulfonamide group required for high-affinity RORγ inverse agonism in the reported series, this amide analog may serve as a specificity control to distinguish on-target from off-target effects in phenotypic assays measuring IL-17 suppression [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.